molecular formula C20H26ClNO2 B13767008 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate CAS No. 7347-84-4

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate

Cat. No.: B13767008
CAS No.: 7347-84-4
M. Wt: 347.9 g/mol
InChI Key: WPOOZVNPEJEIOO-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate is a chemical compound with the molecular formula C20H25NO2·ClH·H2O and a molecular weight of 365.94 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate typically involves the reaction of benzophenone with diethylamino propanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve continuous flow systems to optimize reaction time and yield .

Chemical Reactions Analysis

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

7347-84-4

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

1-(2-benzoylphenoxy)propan-2-yl-diethylazanium;chloride

InChI

InChI=1S/C20H25NO2.ClH/c1-4-21(5-2)16(3)15-23-19-14-10-9-13-18(19)20(22)17-11-7-6-8-12-17;/h6-14,16H,4-5,15H2,1-3H3;1H

InChI Key

WPOOZVNPEJEIOO-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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